![molecular formula C11H8O4 B1606145 (2-Oxo-2H-chromen-3-yl)acetic acid CAS No. 20862-58-2](/img/structure/B1606145.png)
(2-Oxo-2H-chromen-3-yl)acetic acid
Overview
Description
“(2-Oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the CAS Number: 20862-58-2 . It has a molecular weight of 204.18 . The compound is in powder form and is stored at room temperature . The IUPAC name for this compound is "(2-oxo-2H-chromen-3-yl)acetic acid" .
Molecular Structure Analysis
The InChI code for “(2-Oxo-2H-chromen-3-yl)acetic acid” is 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13)
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Oxo-2H-chromen-3-yl)acetic acid” has a melting point of 154-158°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Comprehensive Analysis of (2-Oxo-2H-chromen-3-yl)acetic Acid Applications
(2-Oxo-2H-chromen-3-yl)acetic acid, a compound with the molecular formula
C11H8O4 C_{11}H_{8}O_{4} C11H8O4
, has garnered interest in various scientific fields due to its unique properties and potential applications. Below is a detailed analysis of its applications across different scientific research areas:Antineoplastic Activity
Research: has shown that derivatives of (2-Oxo-2H-chromen-3-yl)acetic acid can be synthesized to serve as precursors for compounds with antineoplastic (anti-tumor) activities . These compounds are of particular interest in the development of new cancer therapies.
Antibacterial and Antifungal Agents
Coumarin derivatives, including (2-Oxo-2H-chromen-3-yl)acetic acid, have been reported to exhibit significant antimicrobial properties . Their effectiveness against a range of bacteria and fungi makes them valuable in the search for new antibiotics and antifungal agents.
Optical Applications
The compound’s derivatives have been widely investigated for their optical applications . These include uses as laser dyes, nonlinear optical chromophores, fluorescent whiteners, fluorescent probes, and in solar energy collectors. Their ability to interact with light makes them suitable for advanced optical technologies.
Polymer Science
In polymer science , (2-Oxo-2H-chromen-3-yl)acetic acid derivatives can be utilized as additives to modify the optical properties of polymers . This can lead to the development of new materials with specific characteristics for industrial applications.
Optical Recording
The unique optical properties of (2-Oxo-2H-chromen-3-yl)acetic acid derivatives make them candidates for use in optical recording systems . They can be used to improve the efficiency and capacity of data storage devices.
Solar Energy Collection
As part of solar energy technologies, these compounds can be used in the design of solar energy collectors . Their ability to absorb and transfer light energy efficiently makes them promising for enhancing solar cell performance.
Synthesis of Novel Compounds
The compound is used in the synthesis of novel compounds with potential therapeutic applications . Its derivatives serve as key intermediates in the creation of new molecules with desired biological activities.
Fluorescent Probes
In biochemical research , (2-Oxo-2H-chromen-3-yl)acetic acid derivatives are used as fluorescent probes . They help in the visualization and study of biological processes, providing insights into cellular functions.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of (2-Oxo-2H-chromen-3-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
A related compound, ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, has been reported to suppress the egfr/pi3k/akt/mtor signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
Compounds with similar structures have shown various biological activities, including antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
properties
IUPAC Name |
2-(2-oxochromen-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339151 | |
Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-2H-chromen-3-yl)acetic acid | |
CAS RN |
20862-58-2 | |
Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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